molecular formula C16H17N5O3S B6010329 N-(2-ethoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide

N-(2-ethoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide

Cat. No. B6010329
M. Wt: 359.4 g/mol
InChI Key: LSLKLYOKHPEPMM-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide, also known as ETP-46464, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent inhibitor of the enzyme MTH1, which is involved in the prevention of oxidative damage to DNA.

Mechanism of Action

N-(2-ethoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide inhibits the enzyme MTH1, which is involved in the prevention of oxidative damage to DNA. MTH1 is responsible for removing oxidized nucleotides from the nucleotide pool, which, if left unchecked, can lead to DNA damage and genomic instability. By inhibiting MTH1, N-(2-ethoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide induces oxidative stress in cancer cells, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide has been shown to induce DNA damage and cell death in cancer cells, while having minimal effects on normal cells. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. In addition, N-(2-ethoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide has been shown to have anti-inflammatory effects and to improve glucose homeostasis in preclinical models.

Advantages and Limitations for Lab Experiments

The advantages of N-(2-ethoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide for lab experiments include its potent antitumor activity, its ability to enhance the efficacy of chemotherapy and radiation therapy, and its specificity for cancer cells. The limitations of N-(2-ethoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide for lab experiments include its limited solubility and stability, which can make it difficult to administer in vivo.

Future Directions

For N-(2-ethoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide include the development of more potent and selective inhibitors of MTH1, the identification of biomarkers of response to N-(2-ethoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide, and the evaluation of N-(2-ethoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide in clinical trials. In addition, N-(2-ethoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide may have potential applications in other diseases, such as neurodegenerative diseases and inflammatory disorders.

Synthesis Methods

The synthesis of N-(2-ethoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide involves several steps, including the reaction of 2-ethoxyaniline with ethyl chloroacetate to form N-(2-ethoxyphenyl)glycine ethyl ester. This compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 9-methyl-6-oxo-6,9-dihydro-1H-purin-8-thiol to form N-(2-ethoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide has been extensively studied in preclinical models of cancer. It has been shown to have potent antitumor activity in a variety of cancer types, including breast, lung, and colon cancer. N-(2-ethoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[(9-methyl-6-oxo-1H-purin-8-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S/c1-3-24-11-7-5-4-6-10(11)19-12(22)8-25-16-20-13-14(21(16)2)17-9-18-15(13)23/h4-7,9H,3,8H2,1-2H3,(H,19,22)(H,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLKLYOKHPEPMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(N2C)N=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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